Citric acid, ammonium iron salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Citric acid, ammonium iron salt, also known as ammonium ferric citrate, is a coordination compound consisting of citric acid, ammonium ions, and ferric ions. This compound is known for its high solubility in water and its ability to act as a chelating agent, binding metal ions and making them soluble. It is commonly used in various industrial and scientific applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of citric acid, ammonium iron salt typically involves the reaction of citric acid with ferric chloride and ammonium hydroxide. The reaction can be represented as follows:

Citric acid+Ferric chloride+Ammonium hydroxide→Ammonium ferric citrate+Water

The reaction conditions usually involve dissolving citric acid in water, followed by the addition of ferric chloride and ammonium hydroxide under controlled pH conditions. The mixture is then stirred and heated to facilitate the formation of ammonium ferric citrate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reactants. The process is optimized for yield and purity, often involving additional purification steps such as crystallization and filtration to obtain the final product .

Análisis De Reacciones Químicas

Ferric Hydroxide Route

Reacting ferric hydroxide with citric acid and ammonium hydroxide yields two forms:

-

Green hydrated form :

Fe(OH)3+C6H8O7+NH4OH→[NH4]y[Fe(C6H4O7)]⋅nH2O(14.5–16% Fe) -

Brown hydrated form :

Fe(OH)3+C6H8O7+NH4OH→[NH4]y[Fe(C6H4O7)]⋅nH2O(16.5–18.5% Fe)

The product depends on stoichiometric ratios of ammonia and citric acid .

Iron Powder Oxidation

A scalable industrial method involves:

-

Ferrous citrate synthesis :

Fe0+C6H8O7ΔFeC6H6O7+H2↑(80°C, 3–6 hours) -

Oxidation to ferric citrate :

2FeC6H6O7+H2O2→2FeC6H5O7+2H2O -

Ammoniation :

FeC6H5O7+NH4OH→[NH4][Fe(C6H4O7)]+H2O(pH≥7)

This method avoids chloride/sulfate impurities .

Redox Reactions

The compound participates in electron transfer processes due to Fe³⁺/Fe²⁺ redox pair:

Metal Reduction

Acts as a reducing agent for noble metals:

3[NH4][Fe(C6H4O7)]+Au3+→3[NH4][Fe(C6H4O7)]oxidized+Au0↓

Used to precipitate gold/silver from solutions .

Photochemical Reduction in Cyanotype

Under UV light, reacts with potassium ferricyanide:

[NH4][Fe(C6H4O7)]+K3[Fe(CN)6]hνFe4[Fe(CN)6]3↓+byproducts

Fenton-like Reactions

In biological systems, Fe³⁺ undergoes reduction to Fe²⁺, generating ROS:

[NH4][Fe(C6H4O7)]+H2O2→Fe2++⋅OH+OH−

Induces ferroptosis in cancer cells .

pH-Dependent Behavior

Solubility and speciation vary with pH:

| pH Range | Dominant Species | Solubility (g/100 mL) | Application |

|---|---|---|---|

| <3.5 | Fe(HCitrate) | 15–20 | Rust removal |

| 3.5–7 | [NH₄][Fe(Citrate)] | >50 | Food additives |

| >7 | Fe(OH)₃·Citrate | <0.1 | Precipitation in alkaline media |

-

Acidic conditions : Citrate acts as a tridentate ligand, stabilizing Fe³⁺ .

-

Neutral/alkaline : Ammonia prevents Fe³⁺ hydrolysis, maintaining solubility .

Iron Release for Absorption

In gastric fluid (pH 1.5–3.5):

[NH4][Fe(C6H4O7)]+3H+→Fe3++NH4++C6H8O7

Fe³⁺ is reduced to Fe²⁺ by duodenal cytochrome B (DCYTB) for intestinal uptake .

Antiviral Mechanism

Disrupts viral envelopes via iron-citrate coordination:

[NH4][Fe(C6H4O7)]+Viral glycoprotein→Denatured protein-Fe complex

Blocks endosomal release of Influenza A/HIV .

Stability Considerations

| Factor | Effect on Stability | Data Source |

|---|---|---|

| Temperature >80°C | Decomposition | |

| UV Light | Redox degradation | |

| High [Cl⁻] | Ligand displacement |

This comprehensive analysis demonstrates ammonium iron citrate’s versatility in inorganic synthesis, industrial processes, and biochemistry, driven by its pH-sensitive coordination and redox-active iron center.

Aplicaciones Científicas De Investigación

Food Industry

Ammonium ferric citrate is utilized as a food additive with the International Numbering System (INS) designation of 381. Its primary role in food products includes:

- Acidity Regulator : It helps maintain the desired pH level in food products. This property is particularly important in beverages such as the Scottish soft drink Irn-Bru, where it contributes to flavor balance and stability .

- Iron Fortification : The compound serves as a source of dietary iron, addressing iron deficiency in populations at risk. It is often added to fortified foods and supplements to enhance their nutritional value .

Medical Applications

In the medical field, ammonium ferric citrate has several significant uses:

- Hematologic Treatment : It is employed as a hematinic agent to treat iron deficiency anemia. Its high bioavailability makes it effective in replenishing iron stores in the body .

- Contrast Medium : The compound is used in medical imaging as a contrast agent for X-rays and MRI scans. Its properties allow for enhanced visibility of certain tissues during imaging procedures .

Environmental Applications

Ammonium ferric citrate plays a role in environmental science:

- Water Purification : The compound is effective in removing impurities from water. It acts as a flocculating agent to aggregate and precipitate contaminants, facilitating their removal from water sources .

- Soil Amendment : In agriculture, it can be used to improve soil quality by providing essential nutrients and enhancing microbial activity .

Photographic Applications

In the realm of photography, ammonium ferric citrate is integral to traditional processes:

- Cyanotype Process : This compound is a key component in the cyanotype photographic printing method, where it reacts with potassium ferricyanide to produce blueprints. Its photosensitive properties make it suitable for creating detailed images on paper .

Chemical Analysis

Ammonium ferric citrate is also utilized in analytical chemistry:

- Reagent in Tests : It serves as a reagent in various chemical tests, including those used to identify certain bacterial species through metabolic activity analysis. For example, it is included in Kligler's Iron Agar (KIA) tests to observe hydrogen sulfide production by enterobacteriaceae bacteria .

Summary Table of Applications

| Application Area | Specific Uses | Key Features |

|---|---|---|

| Food Industry | Acidity regulator, iron fortification | Enhances flavor stability; addresses iron deficiency |

| Medical | Hematinic agent, contrast medium | Effective for anemia treatment; improves imaging clarity |

| Environmental | Water purification, soil amendment | Removes impurities; enhances soil quality |

| Photography | Cyanotype process | Photosensitive properties for blueprint creation |

| Chemical Analysis | Reagent in bacterial tests | Identifies metabolic activity |

Case Studies and Research Findings

-

Iron Supplementation Study :

A study demonstrated that supplementation with ammonium ferric citrate significantly improved hemoglobin levels in individuals with iron deficiency anemia compared to controls receiving placebo treatments. This underscores its effectiveness as an oral iron supplement. -

Water Treatment Research :

Research indicated that using ammonium ferric citrate as a coagulant resulted in higher removal rates of suspended solids and heavy metals from wastewater compared to traditional methods. This positions the compound as a valuable asset in environmental remediation efforts. -

Cyanotype Process Optimization :

Investigations into optimizing the cyanotype process revealed that varying concentrations of ammonium ferric citrate could enhance image resolution and contrast, providing insights into its application in artistic photography.

Mecanismo De Acción

The mechanism of action of citric acid, ammonium iron salt involves its ability to chelate metal ions, forming stable complexes. This chelation process enhances the solubility and bioavailability of metal ions, making them more accessible for various biochemical and industrial processes. The compound’s molecular targets include metal ions such as iron, which it binds to through its carboxylate and hydroxyl groups .

Comparación Con Compuestos Similares

Similar Compounds

Ferric citrate: Similar to ammonium ferric citrate but less soluble in water.

Sodium citrate: Another citrate compound used for its chelating properties but does not contain iron.

Potassium citrate: Used for similar applications but with different solubility and reactivity properties.

Uniqueness

Citric acid, ammonium iron salt is unique due to its high solubility in water and its ability to act as both a chelating agent and a source of iron. This makes it particularly useful in applications where both properties are required, such as in medical treatments for iron deficiency and in industrial processes requiring metal ion solubilization .

Actividad Biológica

Chemical Composition and Properties

Ferric ammonium citrate, also known as ammonium ferric citrate, has the chemical formula [NH4]y[Fex(C6H4O7)] and a molecular weight of 261.975 g/mol. It is a soluble compound in water, making it distinct from other iron salts like ferric citrate, which has limited solubility. Ferric ammonium citrate is used in various applications, including as a food additive, in medical imaging, and as a hematinic agent due to its iron content .

Biological Activity

Ferric ammonium citrate exhibits a range of biological activities that have been explored in various studies. Below are some key findings regarding its biological effects:

1. Antiviral Activity

Research has shown that ferric ammonium citrate inhibits several viruses, including Influenza A, HIV, Zika virus, and Enterovirus 71. The mechanism involves both the iron and citrate ions, which are essential for its antiviral capabilities. The compound induces viral fusion and blocks the release of viruses from endosomes within host cells .

2. Induction of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid peroxides. Studies indicate that ferric ammonium citrate can induce ferroptosis in non-small-cell lung carcinoma (NSCLC) cell lines. This effect is linked to oxidative stress and decreased autophagy in cancer cells, leading to reduced cell proliferation and invasion .

3. Cell Viability Studies

In vitro studies using different cell lines have demonstrated varying responses to ferric ammonium citrate:

- HT1080 Cells: Exposure to concentrations of 5 mM resulted in significant cell death.

- AML12 Cells: These cells exhibited high resistance to the compound, maintaining about 80% viability even at higher concentrations .

Case Studies

Case Study 1: Antiviral Effects

In a controlled study, ferric ammonium citrate was tested against Influenza A virus (IAV). The results indicated that both the ferric ion and citrate were necessary for viral inhibition. Treatment with an iron chelator rescued viral replication, confirming the role of iron in the antiviral action .

Case Study 2: Cancer Cell Line Response

Another investigation focused on NSCLC cells treated with ferric ammonium citrate. The study found that specific concentrations effectively inhibited cell growth and induced ferroptosis, suggesting potential therapeutic applications in cancer treatment .

Data Table: Biological Activities of Ferric Ammonium Citrate

Propiedades

Key on ui mechanism of action |

... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity. |

|---|---|

Número CAS |

7050-19-3 |

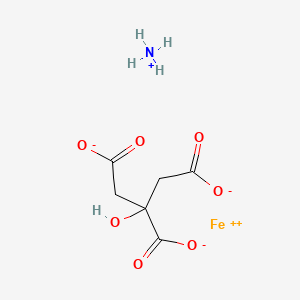

Fórmula molecular |

C6H11FeNO7 |

Peso molecular |

265.00 g/mol |

Nombre IUPAC |

azane;2-hydroxypropane-1,2,3-tricarboxylic acid;iron |

InChI |

InChI=1S/C6H8O7.Fe.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3 |

Clave InChI |

PLKYGPRDCKGEJH-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[Fe+2] |

SMILES canónico |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.N.[Fe] |

Densidad |

1.8 at 68 °F (USCG, 1999) - Denser than water; will sink Specific gravity: 1.8 at 20 °C/4 °C (solid) |

Key on ui other cas no. |

7050-19-3 |

Descripción física |

Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive. Exists in two forms; Brown hydrated form is garnet-red or brownish-yellow solid; Green hydrated form is green deliquescent solid; Soluble in water; [Merck Index] Brown crystalline solid; [MSDSonline] |

Números CAS relacionados |

1185-57-5 (Parent) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.